molecular formula C8H6N2S B018846 Phthalazine-1-thiol CAS No. 16015-46-6

Phthalazine-1-thiol

Cat. No. B018846
CAS RN: 16015-46-6
M. Wt: 162.21 g/mol
InChI Key: RGYHGSBVFWRLCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phthalazine-1-thiol and its derivatives can be synthesized through various methods, including one-pot multi-component reactions (MCRs) in aqueous media, which are favored for their efficiency and compliance with green chemistry protocols (Khazaei et al., 2015). Another approach involves the synthesis of phthalimide and nitrile-functionalized benzoxazine monomers for the development of low flammability thermosets, showcasing the structural versatility of phthalazine derivatives (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of Phthalazine-1-thiol derivatives is often confirmed and analyzed using spectroscopic methods such as 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FT-IR) spectroscopy, and heteronuclear multiple quantum coherence (HMQC) to identify local proton-carbon proximities, which are crucial for determining the molecular conformation and functional group orientation in these compounds (Zhang et al., 2019).

Chemical Reactions and Properties

Phthalazine-1-thiol undergoes a variety of chemical reactions, contributing to its versatility in synthetic applications. It can be involved in cyclocondensation reactions, ring-opening polymerizations, and cyclotrimerizations, leading to the formation of complex heterocyclic systems with high thermal stability and low flammability, indicative of its potential for advanced material synthesis (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of Phthalazine-1-thiol derivatives, such as thermal stability and flammability, are closely related to their chemical structure. The introduction of nitrile-functionalized benzoxazine monomers enhances the thermal stability and reduces the flammability of the resultant polymers, making them suitable for high-performance applications (Zhang et al., 2019).

Chemical Properties Analysis

The chemical properties of Phthalazine-1-thiol derivatives, including reactivity and potential biological activity, depend on the specific substituents and structural modifications. These derivatives exhibit a wide range of pharmacological activities, underscoring the importance of phthalazine as a scaffold in drug discovery. However, the focus here excludes drug use and dosage information, concentrating on the chemical aspects of these compounds (Sangshetti et al., 2019).

Scientific Research Applications

  • DNA Intercalation and Anticancer Activity : A derivative of phthalazine, specifically 1,4-bis(alkylamino)benzo[g]phthalazine, has been found to bind intercalatively to DNA. This property suggests its potential as a target for evaluating anticancer activity (Pons et al., 1991).

  • Fluorescent Phthalimides for Chemistry and Peptidase Activity Investigations : Phthalazine-5,8-quinone and its derivatives can produce highly fluorescent phthalimides. These compounds are potentially useful in amine and peptide chemistry, as well as for investigating peptidase activity (Parrick & Ragunathan, 1993).

  • Diverse Pharmacological Activities : Phthalazine derivatives exhibit a wide range of pharmacological activities. These include antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial properties, making them valuable pharmacological scaffolds for drug discovery (Sangshetti et al., 2019).

  • Inhibitors of Vascular Endothelial Growth Factor Receptors : Certain phthalazine derivatives, specifically 4(Azolylphenyl)phthalazin-1-amines, show potential as potent inhibitors of vascular endothelial growth factor receptors I and II. They are particularly promising for development as selective VEGFR2 inhibitors (Kiselyov et al., 2006).

  • EGFR Inhibitors for Hepatocellular Carcinoma Treatment : Novel phthalazine-based derivatives have been explored as EGFR inhibitors for treating hepatocellular carcinoma, with some compounds demonstrating active antiproliferative activity (Boraei et al., 2019).

  • Carbonic Anhydrase Inhibitors : Phthalazine urea and thiourea derivatives have been found to effectively inhibit carbonic anhydrase activity. Among these, compound 3a showed the most significant inhibitory effect (Berber et al., 2013).

  • Anticancer Reagents with Improved Stability : The synthesis of a more stable phthalazin-1-ol isomer using green microwave tools has been reported. This compound is a promising anticancer reagent with enhanced thermal stability (Rizk et al., 2021).

  • Antimicrobial Agents : Novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have shown inhibitory activity against Staphylococcus aureus and other bacterial and fungal strains, indicating their potential as antimicrobial agents (Zhang et al., 2014).

  • Antileishmanial Activity : Phthalazine derivatives containing a nitroheterocyclic moiety have demonstrated promising antileishmanial activity against Leishmania braziliensis. Oxidative stress is suggested as a possible mode of action for these compounds (Romero et al., 2017).

  • Corrosion Inhibition : Phthalazine derivatives have been evaluated as corrosion inhibitors for mild steel in 1M HCl, with some derivatives showing high inhibition efficiency (Musa et al., 2012).

  • Cytotoxicity Against Cancer Cell Lines : Novel 1,4-disubstituted phthalazines have been synthesized and tested for in vitro cytotoxicity against cancer cell lines. Some of these compounds have shown more potent cytotoxicity than cisplatin (Zhai et al., 2008); (Li et al., 2006); (Zhang et al., 2010).

  • PARP-1 and PARP-2 Inhibitors for Cancer Therapy : A series of compounds have been identified as inhibitors of poly(ADP-ribose) polymerase-1 and 2, showing potential for treating cancers, especially those with BRCA1- and BRCA2-defects (Menear et al., 2008).

  • Phosphodiesterase 5 Inhibitors with Vasorelaxant Effect : Phthalazine derivatives have been identified as potential phosphodiesterase 5 inhibitors with a potent vasorelaxant effect (Watanabe et al., 1998).

  • Anti-inflammatory and Analgesic Properties : Some phthalazine derivatives have shown promising anti-inflammatory and analgesic properties, suggesting potential for further pharmacological studies (Sherif et al., 2018); (Abd Alla et al., 2010).

  • Anticonvulsant Activity : A phthalazine derivative, QUAN-0808, has shown higher anticonvulsant activity and lower neurotoxicity compared to carbamazepine. It is effective against both MES-induced seizures and chemically induced seizures (Sun et al., 2010).

Safety And Hazards

Phthalazine-1-thiol is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of causing genetic defects and is harmful to aquatic life with long-lasting effects .

Future Directions

Research on phthalazine-1-thiol and its derivatives is ongoing, with a focus on their potential applications in medicine and other fields. For example, novel phthalazin-1(2H)-one derivatives displaying a dithiocarbamate moiety have shown promising cytotoxic and anti-bacterial activities, suggesting potential future directions for the development of new anticancer and antibacterial agents .

properties

IUPAC Name

2H-phthalazine-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYHGSBVFWRLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353010
Record name phthalazine-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalazine-1-thiol

CAS RN

16015-46-6
Record name 16015-46-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phthalazine-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IE El-Shamy, E Hleli, AA Alsheikh, MA Yawer… - Molecules, 2022 - mdpi.com
A highly efficient and versatile synthetic approach for the synthesis of 4-(pyren-1-ylmethyl)-1-(d-glycosyloxy) phthalazine nucleosides 11a,b, 13, β-S-nucleosides 16, 18, 20, and acyclo …
Number of citations: 1 www.mdpi.com
NF Abd El-Ghaffar, MA Mohamed… - Journal of American …, 2011 - researchgate.net
The chemistry of phthalazine derivatives has been of increasing interest since many of these compounds have found chemotherapeutic applications. So this study aims to synthesize …
Number of citations: 15 www.researchgate.net

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